molecular formula C14H13NO3S B15002831 7-(4-hydroxy-3-methoxyphenyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one

7-(4-hydroxy-3-methoxyphenyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one

Cat. No.: B15002831
M. Wt: 275.32 g/mol
InChI Key: HSJXXYUFNWCEJK-UHFFFAOYSA-N
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Description

7-(4-HYDROXY-3-METHOXYPHENYL)-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE is a complex organic compound that belongs to the class of thienopyridines. This compound is characterized by the presence of a thieno[3,2-b]pyridine core structure, which is fused with a phenyl ring substituted with hydroxy and methoxy groups. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-HYDROXY-3-METHOXYPHENYL)-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thieno[3,2-b]pyridine Core: This step involves the cyclization of appropriate starting materials, such as 2-aminothiophenol and α,β-unsaturated carbonyl compounds, under acidic or basic conditions.

    Substitution Reactions: The phenyl ring is introduced through substitution reactions, where the hydroxy and methoxy groups are added using reagents like phenol and methanol, respectively.

    Final Cyclization and Purification: The final product is obtained through cyclization reactions, followed by purification using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated reactors and continuous flow systems. The use of catalysts and optimized reaction conditions ensures efficient production.

Chemical Reactions Analysis

Types of Reactions

7-(4-HYDROXY-3-METHOXYPHENYL)-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form quinone derivatives.

    Reduction: The compound can undergo reduction reactions to form dihydro derivatives.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents like sodium methoxide (NaOMe) or other nucleophiles.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted thienopyridines.

Scientific Research Applications

7-(4-HYDROXY-3-METHOXYPHENYL)-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory diseases and cancer.

    Industry: Used in the development of new materials and as a precursor for the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 7-(4-HYDROXY-3-METHOXYPHENYL)-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE involves its interaction with specific molecular targets and pathways. The compound is known to:

    Inhibit Enzymes: It can inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

    Induce Apoptosis: It can induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways.

    Modulate Receptors: It can modulate receptors involved in various biological processes, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 7-Hydroxy-3-(4-methoxyphenyl)-4-methyl-2H-chromen-2-one
  • 7-Hydroxy-3-(4-methoxyphenyl)-4-phenyl-2H-chromen-2-one
  • 1,7-Bis(4-hydroxy-3-methoxyphenyl)heptane-3,5-dione

Uniqueness

7-(4-HYDROXY-3-METHOXYPHENYL)-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE is unique due to its thienopyridine core structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C14H13NO3S

Molecular Weight

275.32 g/mol

IUPAC Name

7-(4-hydroxy-3-methoxyphenyl)-6,7-dihydro-4H-thieno[3,2-b]pyridin-5-one

InChI

InChI=1S/C14H13NO3S/c1-18-12-6-8(2-3-11(12)16)9-7-13(17)15-10-4-5-19-14(9)10/h2-6,9,16H,7H2,1H3,(H,15,17)

InChI Key

HSJXXYUFNWCEJK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2CC(=O)NC3=C2SC=C3)O

Origin of Product

United States

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